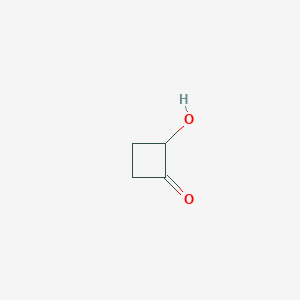

2-Hydroxycyclobutan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4(3)6/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFPZGGCJLBVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504243 | |

| Record name | 2-Hydroxycyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-63-2 | |

| Record name | 2-Hydroxycyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

γ-Butyrolactone as a Precursor

A prominent route to 2-hydroxycyclobutan-1-one derivatives involves γ-butyrolactone as a starting material. In one approach, γ-butyrolactone reacts with organolithium reagents such as 2-lithio-1-methylindole under controlled conditions. For instance, treatment of N-methylindole with n-butyllithium generates a lithiated species, which subsequently reacts with γ-butyrolactone to form a ketoalcohol intermediate. This intermediate undergoes oxidation using Dess-Martin periodinane (DMP) to yield 4-(indol-2-yl)-4-oxobutanal, a derivative of this compound, with a reported yield of 31%.

The reaction conditions critically influence efficiency. Optimal results are achieved in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C), minimizing side reactions such as over-addition of the organolithium species. Post-reaction purification via flash column chromatography ensures product isolation, though scalability remains challenging due to moderate yields.

Oxidative Cleavage of Cyclobutane Diols

An alternative pathway involves the oxidative cleavage of cyclobutane-1,2-diol derivatives. For example, this compound reacts with 2-lithio-1-methylindole to form a diol intermediate, which is subsequently treated with dimethyl sulfoxide (DMSO) and molybdenum dioxide dichloride (MoO₂Cl₂) under microwave irradiation. This method achieves oxidative cleavage at 90°C, yielding 4-(indol-2-yl)-4-oxobutanal with a 20% yield. Despite lower efficiency, this approach demonstrates the compatibility of this compound with high-energy reaction conditions.

Organometallic Synthesis and Catalytic Systems

Lithiated Indole Reactions

This compound serves as an electrophilic partner in reactions with lithiated indoles. In a representative procedure, 2-lithio-1-methylindole is generated by deprotonating N-methylindole with n-butyllithium. The lithiated species attacks this compound, forming a cyclobutane-1,2-diol derivative. Subsequent oxidative cleavage with MoO₂Cl₂(DMSO)₂ under microwave conditions (80 W, 10 minutes) delivers the target aldehyde.

Table 1: Comparative Analysis of Synthetic Routes

| Method | Starting Material | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| γ-Butyrolactone route | γ-Butyrolactone | n-BuLi, DMP oxidation | 31 |

| Cyclobutane diol route | This compound | MoO₂Cl₂(DMSO)₂, microwave | 20 |

Solvent and Catalyst Optimization

Reaction efficiency hinges on solvent and catalyst selection. Polar aprotic solvents like acetonitrile (MeCN) and hexafluoroisopropanol (HFIP) enhance reaction rates by stabilizing charged intermediates. For instance, using HFIP with p-toluenesulfonic acid (p-TsOH) as a catalyst achieves 80% conversion in 16 hours at room temperature. Conversely, nonpolar solvents like toluene result in slower kinetics, underscoring the role of solvent polarity in modulating reactivity.

Industrial and Scalability Considerations

Challenges in Large-Scale Production

Industrial-scale synthesis of this compound remains underexplored in the literature. Laboratory-scale methods face hurdles such as low yields (20–31%) and the need for stringent anhydrous conditions. Purification steps, including flash chromatography and recrystallization, further complicate scalability. Advances in continuous-flow chemistry or immobilized catalysts could mitigate these challenges, but empirical validation is lacking.

Cost-Effectiveness and Reagent Availability

The reliance on specialized reagents like n-butyllithium and MoO₂Cl₂(DMSO)₂ raises cost concerns. Substituting these with cheaper alternatives (e.g., zinc-based catalysts) remains an area for innovation. Additionally, the photochemical synthesis of this compound ketals—hinted at in excluded sources—could offer a greener pathway, but peer-reviewed methodologies are absent from the provided literature.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxycyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

Oxidation: Oxidation of this compound can yield cyclobutanone.

Reduction: Reduction can yield cyclobutanol.

Substitution: Substitution reactions can yield various substituted cyclobutanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Hydroxycyclobutan-1-one serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo cycloaddition reactions makes it valuable for creating larger cyclic structures often found in natural products and pharmaceuticals .

| Reaction Type | Description |

|---|---|

| Cycloaddition | Participates in [4+2] cycloaddition reactions with enones, facilitating the formation of complex cyclic molecules. |

| Functionalization | Hydroxyl and carbonyl groups allow for diverse functionalization pathways, leading to various derivatives. |

Medicinal Chemistry

Research indicates potential applications of this compound derivatives in drug development:

- Antiviral Compounds : It has been used as a precursor for synthesizing antiviral agents like carbovir, which is relevant in treating viral infections .

- Bioactive Molecules : Studies suggest that derivatives may exhibit significant biological activities, warranting further exploration in pharmacology.

Material Science

The compound's reactivity also extends to the production of polymers and other materials:

- Polymer Synthesis : Its structural properties allow it to be incorporated into polymer chains, enhancing material characteristics such as durability and thermal stability.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the successful use of this compound as an intermediate in synthesizing (+)-carbovir. The methodology involved acid-catalyzed reactions that advanced the compound through several synthetic steps, showcasing its utility in pharmaceutical applications .

Case Study 2: Organic Synthesis Applications

Research published in the Journal of Organic Chemistry highlighted the role of this compound in synthesizing complex bicyclic structures through cycloaddition reactions. The findings emphasized its effectiveness as a building block for creating biologically relevant compounds .

Wirkmechanismus

The mechanism of action of 2-hydroxycyclobutan-1-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the carbonyl group can act as an electrophile in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

The following comparison is based on structurally related compounds from the evidence, as direct data for 2-Hydroxycyclobutan-1-one are unavailable. Key parameters include molecular properties, hazards, and functional group behavior.

Table 1: Structural and Molecular Comparison

Notes:

- The molecular weight of this compound is estimated based on its formula.

- Cyclobutane derivatives (e.g., 1-Benzylcyclobutane-1-carboxylic acid) exhibit higher molecular weights due to substituents like benzyl groups .

Key Observations :

- Hydroxy-substituted compounds (e.g., 2-Hydroxyisobutyric acid) may pose irritant risks, suggesting similar caution for this compound .

Table 3: Functional Group Reactivity

Notes:

- The strained cyclobutane ring in this compound may enhance reactivity compared to larger cyclic ketones (e.g., cyclopentanone derivatives) .

Biologische Aktivität

2-Hydroxycyclobutan-1-one, a cyclic ketone with the molecular formula , has garnered attention in various fields of research due to its potential biological activities. This compound is primarily studied for its applications in organic synthesis and its role as a precursor in the development of pharmaceuticals. This article delves into the biological activity of this compound, highlighting its synthesis, biological effects, and relevant case studies.

This compound can be synthesized through various methods, including acid-catalyzed reactions and biocatalytic processes. For instance, a recent study demonstrated the use of Brønsted acid-catalyzed synthesis to obtain derivatives of this compound, showcasing its versatility as an electrophilic reagent in organic reactions .

Table 1: Synthesis Methods of this compound

| Method | Conditions | Yield |

|---|---|---|

| Brønsted Acid-Catalyzed | Anhydrous THF, room temperature | Moderate |

| Biocatalytic Hydroxylation | Enzyme-mediated reaction | High |

| Organolithium Reaction | Reaction with lithiated indoles | Variable |

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to induce apoptosis in human colon cancer cells (HT29) with an IC50 value of approximately 59.76 µM . This suggests that the compound could be a promising candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of oxidative stress within cancer cells, leading to programmed cell death. The structural features of the compound may facilitate interactions with cellular targets, disrupting normal cellular functions and promoting apoptosis.

Case Studies

- Study on Cytotoxicity : In a controlled study involving multiple cancer cell lines, this compound was tested against P-388 and HT-29 cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .

- Biocatalytic Applications : Another study explored the use of biocatalysis to enhance the production of hydroxylated derivatives from this compound. The engineered enzyme TcP450-1 showed improved specificity and conversion rates, indicating potential for more efficient synthesis routes for biologically active compounds .

Table 2: Biological Activity Data of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 | 59.76 | Apoptosis induction |

| P-388 | Variable | Oxidative stress induction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.